1-[(tert-butyl)oxycarbonyl]-3-Pyridin-4-ylmethylpiperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(tert-Butyl)oxycarbonyl]-3-Pyridin-4-ylmethylpiperidine-3-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a pyridin-4-ylmethyl group and a tert-butyl oxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-butyl)oxycarbonyl]-3-Pyridin-4-ylmethylpiperidine-3-carboxylic acid typically involves the protection of the amine group on the piperidine ring with a tert-butyl oxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine in acetonitrile . The pyridin-4-ylmethyl group is introduced through nucleophilic substitution reactions, often using pyridine derivatives and appropriate alkylating agents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-[(tert-Butyl)oxycarbonyl]-3-Pyridin-4-ylmethylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups on the piperidine or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[(tert-Butyl)oxycarbonyl]-3-Pyridin-4-ylmethylpiperidine-3-carboxylic acid is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is used in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: It is involved in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 1-[(tert-butyl)oxycarbonyl]-3-Pyridin-4-ylmethylpiperidine-3-carboxylic acid involves the cleavage of the tert-butyl oxycarbonyl group under acidic conditions, revealing the free amine group. This deprotection step is crucial in peptide synthesis and other applications where the amine functionality is required. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized .
Comparison with Similar Compounds
Similar Compounds
- 1-[(tert-Butyl)oxycarbonyl]-3-(4-fluorobenzyl)piperidine-3-carboxylic acid
- tert-Butyl (3-oxocyclobutyl)carbamate
- tert-Butyl (3-oxocyclopentyl)carbamate
Uniqueness
1-[(tert-Butyl)oxycarbonyl]-3-Pyridin-4-ylmethylpiperidine-3-carboxylic acid is unique due to the presence of both a pyridine ring and a piperidine ring, which provides distinct reactivity and stability. The tert-butyl oxycarbonyl group offers a robust protecting strategy for the amine functionality, making it highly valuable in synthetic organic chemistry .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(pyridin-4-ylmethyl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-16(2,3)23-15(22)19-10-4-7-17(12-19,14(20)21)11-13-5-8-18-9-6-13/h5-6,8-9H,4,7,10-12H2,1-3H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPBPJZISZCBJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC=NC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395021 |
Source
|
Record name | 1-[(tert-butyl)oxycarbonyl]-3-Pyridin-4-ylmethylpiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887344-19-6 |
Source
|
Record name | 1-[(tert-butyl)oxycarbonyl]-3-Pyridin-4-ylmethylpiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.